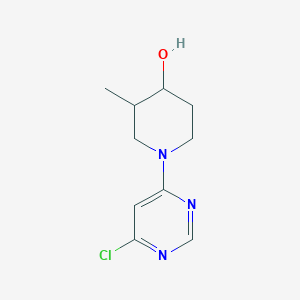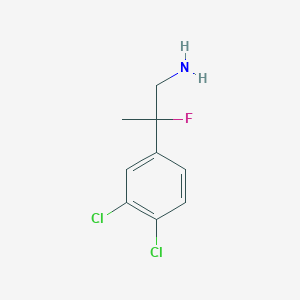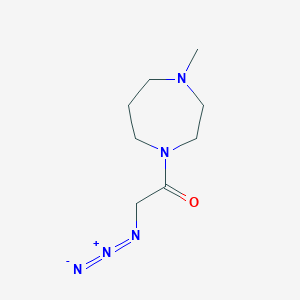
1-(6-氯嘧啶-4-基)-3-甲基哌啶-4-醇
描述
“1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also has a hydroxyl group (-OH) and a methyl group (-CH3) attached to the piperidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperidine rings, as well as the chlorine, hydroxyl, and methyl groups. The exact structure would depend on the specific locations of these groups on the rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrimidine and piperidine rings and the functional groups attached to them. The chlorine atom might make the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group could potentially be involved in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrimidine and piperidine rings and the functional groups. For example, the compound might have a certain degree of polarity due to the presence of the hydroxyl group .
科学研究应用
荧光传感器应用
6-氨基-5-(((2-羟基萘-1-基)亚甲基)氨基)-2-巯基嘧啶-4-醇 (L1) 及其衍生物已被用作选择性检测铝离子的荧光传感器。该化合物在 Al3+ 离子存在下表现出“关-开型”模式,具有高灵敏度和 99 nM 的检测限。它还被用于细菌细胞成像和逻辑门应用,表明其在生物和计算领域的多功能性 (Yadav & Singh, 2018).
超分子结构
分子 3-(2-氨基-6-氯嘧啶-4-基)-1,1-二甲基丙-2-炔-1-醇一水合物及其变体已被证明具有高度极化的分子电子结构。这些结构通过氢键和 π-π 堆积相互作用形成复杂的超分子组装体,可能阐明核酸中的分子堆积和碱基配对及其功能 (Cheng 等,2011 年).
抗菌和抗真菌活性
乙基-1-(6-(4-取代乙酰基哌嗪-1-基)嘧啶-4-基)-5-氨基-1H-吡唑-4-羧酸衍生物已被开发并评估其抗菌活性,特别是针对结核分枝杆菌。这些研究包括计算机模拟和体外评估,以识别活性剂,突出了这些化合物在解决传染病方面的潜力 (Vavaiya 等,2022 年).
杀虫剂应用
衍生自 4-[5-(2-环丙基氨基嘧啶-4-基)-4-(4-氯-2-氟苯基)噻唑-2-基]-1-甲基哌啶的化合物已显示出对蚊子幼虫和植物致病真菌的显着杀虫活性,表明其在农业害虫管理方面的潜力 (Choi 等,2015 年).
除草剂的降解
已经观察到黑曲霉通过两种主要途径降解除草剂氯磺隆乙酯,其中一种途径涉及磺酰脲桥的裂解。这种生物降解途径对于理解和减轻氯磺隆乙酯在农业环境中的环境影响非常重要 (Sharma、Banerjee 和 Choudhury,2012 年).
安全和危害
未来方向
作用机制
- Endothelin-1 (ET-1), a peptide produced by vascular endothelial cells, plays a crucial role in pulmonary arterial hypertension (PAH) pathogenesis. It induces vascular smooth muscle cell proliferation and vasoconstriction .
Target of Action
Mode of Action
生化分析
Biochemical Properties
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites. For example, it has been found to inhibit CDK2 by forming hydrogen bonds with key amino acids in the enzyme’s active site . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s metabolism can affect its bioavailability and efficacy in biological systems.
Transport and Distribution
The transport and distribution of 1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporters such as ABC transporters . Additionally, binding proteins can facilitate its distribution to specific tissues and compartments within the body.
Subcellular Localization
1-(6-Chloropyrimidin-4-yl)-3-methylpiperidin-4-ol exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to exert its effects on gene expression or to the mitochondria to influence cellular metabolism .
属性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-5-14(3-2-8(7)15)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQYBIQZWTDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)
![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)
![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)

![2-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1475180.png)



